molecular formula C9H9NO5S B072369 Quinolin-8-ol Sulfate CAS No. 1130-05-8

Quinolin-8-ol Sulfate

Cat. No. B072369
CAS RN: 1130-05-8
M. Wt: 243.24 g/mol
InChI Key: MRUMAIRJPMUAPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinolin-8-ol Sulfate is a chemical compound that has been widely used in scientific research due to its unique properties. The compound is known for its ability to chelate metal ions, making it an important tool in analytical chemistry.

Mechanism of Action

The mechanism of action of Quinolin-8-ol Sulfate involves the formation of a complex with metal ions. The compound has a high affinity for metal ions, making it an effective chelating agent. The complex formed between Quinolin-8-ol Sulfate and metal ions can be easily detected and quantified using various analytical techniques.
Biochemical and Physiological Effects
Quinolin-8-ol Sulfate has no known biochemical or physiological effects. The compound is not used for medicinal purposes and is only used in scientific research.

Advantages and Limitations for Lab Experiments

One advantage of using Quinolin-8-ol Sulfate in lab experiments is its ability to chelate metal ions selectively. This makes it an effective tool for separating metal ions from a mixture. However, one limitation of using Quinolin-8-ol Sulfate is its limited solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the use of Quinolin-8-ol Sulfate in scientific research. One area of interest is the development of new methods for synthesizing the compound. Another area of interest is the use of Quinolin-8-ol Sulfate in the purification of metal ions for use in catalysis and other applications. Additionally, there is potential for the use of Quinolin-8-ol Sulfate in the development of new sensors for metal ions.

Synthesis Methods

Quinolin-8-ol Sulfate can be synthesized through various methods, including the reaction of quinoline-8-ol with sulfuric acid, or the reaction of quinoline with sodium bisulfate. The synthesis method depends on the specific application of the compound.

Scientific Research Applications

Quinolin-8-ol Sulfate has been widely used in scientific research due to its ability to chelate metal ions. The compound is commonly used in analytical chemistry to determine the concentration of metal ions in a sample. It can also be used to separate metal ions from a mixture, making it an important tool in the purification of metal ions.

properties

CAS RN

1130-05-8

Molecular Formula

C9H9NO5S

Molecular Weight

243.24 g/mol

IUPAC Name

quinolin-8-ol;sulfuric acid

InChI

InChI=1S/C9H7NO.H2O4S/c11-8-5-1-3-7-4-2-6-10-9(7)8;1-5(2,3)4/h1-6,11H;(H2,1,2,3,4)

InChI Key

MRUMAIRJPMUAPZ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)O)N=CC=C2.OS(=O)(=O)O

Canonical SMILES

C1=CC2=C(C(=C1)O)N=CC=C2.OS(=O)(=O)O

Other CAS RN

148-24-3

Pictograms

Irritant

synonyms

8-hydroxyquinolinium hydrogen sulphate

Origin of Product

United States

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